4-(2-Sulfanylpropyl)phenol
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Overview
Description
4-(2-Sulfanylpropyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Sulfanylpropyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a thiol compound. For example, 4-bromophenol can react with 2-mercaptopropane under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale chemical processes. For this compound, the process may include the use of high-pressure reactors and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Sulfanylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-(2-Sulfanylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-(2-Sulfanylpropyl)phenol involves its ability to interact with various molecular targets:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The sulfanyl group can disrupt microbial cell membranes.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of a sulfanylpropyl group.
4-Hydroxythiophenol: Contains a thiol group directly attached to the phenol ring
Uniqueness
4-(2-Sulfanylpropyl)phenol is unique due to the presence of the sulfanylpropyl group, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-(2-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,10-11H,6H2,1H3 |
InChI Key |
MWARKWYMADOKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)S |
Origin of Product |
United States |
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